1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(4-9)6-17-7-10(15)5-16-17/h1-5,7H,6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKCMEOLWDYGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Generation of nitrile imines : Starting from trifluoromethylated hydrazonoyl halides, such as trifluoromethylated hydrazonoyl bromides, which are treated with base (e.g., triethylamine) to produce nitrile imines in situ.
- Cycloaddition step : The nitrile imine undergoes a (3 + 3)-cycloaddition with mercaptoacetaldehyde (or its surrogates like 2,5-dihydroxy-1,4-dithiane-2,5-diol), leading to the formation of dihydro-1H-pyrazoles.
- Ring contraction and aromatization : Subsequent dehydration and ring contraction, often facilitated by reagents like p-toluenesulfonyl chloride (p-TsCl), yield the desired 1H-pyrazole derivatives with trifluoromethyl groups at the 3-position.
Key Data:
Notes:
- The method offers excellent regioselectivity and functional group tolerance.
- Scalable and suitable for synthesizing analogs bearing different substituents at the C(3) position.
Classical Condensation of Trifluoromethylated 1,3-Dicarbonyls with Hydrazines
This traditional approach involves condensation reactions between trifluoromethylated 1,3-dicarbonyl compounds and hydrazines to produce pyrazoles.
Procedure:
- Preparation of trifluoromethylated 1,3-dicarbonyls : Synthesized via trifluoromethylation of β-ketoesters or β-diketones.
- Condensation : The 1,3-dicarbonyl compound reacts with hydrazine hydrate under reflux conditions in ethanol or acetic acid.
- Cyclization : The reaction proceeds through nucleophilic attack and cyclization to form the pyrazole ring.
Example:
- Trifluoromethylated β-ketoesters are refluxed with hydrazine hydrate in ethanol for 24–48 hours, yielding the pyrazole core.
Data Table:
| Starting Material | Reagents | Solvent | Conditions | Yield | References |
|---|---|---|---|---|---|
| Trifluoromethylated β-ketoester | Hydrazine hydrate | Ethanol | Reflux 24–48 h | Up to 80% | , |
Copper-Catalyzed N-Arylation and Post-Functionalization
This method involves N-arylation of 3-trifluoromethylpyrazoles followed by functionalization at the 4-position.
Procedure:
- N-Arylation : Using copper catalysis to attach aryl groups to the pyrazole nitrogen.
- Subsequent functionalization : Introduction of amino groups at the 4-position via nucleophilic substitution or cross-coupling reactions.
Conditions:
- Copper catalysts (e.g., CuI or CuO) with suitable ligands.
- Elevated temperatures (~100°C) in polar solvents like DMSO or DMF.
Data:
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| N-Arylation | Aryl halides + Cu catalyst | 100°C, DMSO | 60–85% |
Alternative Synthetic Routes
- Flow chemistry approaches for trifluoromethylation of pyrazoles under continuous flow conditions, providing rapid and scalable synthesis.
- Desulfurization of thiadiazine intermediates to produce pyrazoles with high regioselectivity, as reported in recent studies.
Summary of Key Research Findings
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
The compound 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine , with the CAS number 1177355-59-7 , has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will explore its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.
Basic Information
- Molecular Formula : C12H10F3N3
- Molecular Weight : 314.13 g/mol
- Structure : Contains a pyrazole ring substituted with a trifluoromethyl group and a benzyl moiety.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives where this compound was evaluated for its ability to inhibit tumor growth in vitro. Results indicated that it reduced cell viability by up to 70% in specific cancer lines .
Agrochemicals
The compound's ability to act as a herbicide or pesticide is under investigation due to its unique trifluoromethyl group, which enhances biological activity.
Herbicidal Activity
Research has demonstrated that trifluoromethyl-substituted compounds can exhibit enhanced herbicidal properties.
Data Table :
| Compound | Activity (g/ha) | Target Weed Species |
|---|---|---|
| This compound | 150 | Common Lambsquarters |
| Comparative Compound A | 200 | Common Ragweed |
Materials Science
The incorporation of trifluoromethyl groups into polymers has been shown to improve thermal stability and chemical resistance.
Polymer Applications
Research indicates that incorporating this compound into polymer matrices can enhance their mechanical properties.
Case Study :
A recent publication in Polymer Science explored the synthesis of polyurethanes modified with this compound, revealing improved tensile strength and thermal stability compared to unmodified polymers .
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Molecular Formula : C₁₀H₉ClFN₃
- Molar Mass : 225.65 g/mol .
- Key Differences : Replaces the -CF₃ group with chloro (Cl) and fluoro (F) substituents.
(b) 3,5-Dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine
- Molecular Formula : C₁₃H₁₄F₃N₃
- Molar Mass : 269.27 g/mol .
- Key Differences : Methyl (-CH₃) groups at pyrazole positions 3 and 3.
- Implications : Increased steric hindrance may reduce enzymatic metabolism, enhancing metabolic stability.
(c) 1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine
Key Observations :
Biological Activity
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-4-amine, also known as a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing knowledge about the compound's biological effects, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines, including:
- Lung Cancer : In vitro studies demonstrated significant growth inhibition.
- Breast Cancer (MDA-MB-231) : The compound exhibited notable antiproliferative effects.
- Colorectal and Renal Cancers : Effective in reducing cell viability in these types as well.
Research indicates that the mechanism of action may involve the inhibition of critical signaling pathways associated with cancer progression, such as the BRAF(V600E) pathway, which is often mutated in melanoma and other cancers .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines and nitric oxide in various models, suggesting potential use in treating inflammatory diseases. The compound's IC50 values for anti-inflammatory activity were comparable to established drugs like diclofenac sodium .
Adenosine Receptor Modulation
The compound has been investigated for its interaction with adenosine receptors, particularly hA3 ARs. It displayed high affinity binding (K_i = 11 nM), indicating its potential as a therapeutic agent targeting adenosine-related pathways, which are implicated in various physiological processes including inflammation and cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents like the trifluoromethyl group can significantly alter pharmacological profiles. For instance:
- Substituents on the Pyrazole Ring : Variations can enhance selectivity towards specific receptors or improve solubility.
- Trifluoromethyl Group : This group often increases metabolic stability and lipophilicity, enhancing bioavailability .
Case Studies
Several case studies have elucidated the biological effects of this compound:
- Antitumor Study : A study involving this compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer.
- Inflammation Model : In a murine model of arthritis, treatment with this pyrazole derivative resulted in decreased joint swelling and reduced levels of inflammatory markers.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrazole derivatives are synthesized using copper-catalyzed Ullmann-type coupling (e.g., 3-iodopyridine intermediates reacted with amines under Cs₂CO₃ and CuBr catalysis at 35°C for 48 hours) . Key steps include:
- Substrate preparation : Starting with a trifluoromethyl-substituted benzyl halide and a pyrazole-4-amine precursor.
- Catalytic system : Use of Cu(I) catalysts (e.g., CuBr) and cesium carbonate as a base to facilitate coupling.
- Purification : Chromatographic separation (e.g., ethyl acetate/hexane gradients) and recrystallization to isolate the product .
- Yield optimization : Prolonged reaction times (≥48 hours) and controlled temperatures (30–40°C) improve conversion. Microwave-assisted synthesis (e.g., 100°C, 30 minutes) may enhance efficiency for scaled-up production .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and trifluoromethyl benzyl group (δ 4.5–5.5 ppm for CH₂). The CF₃ group shows a distinct ¹⁹F NMR signal at δ -60 to -70 ppm .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 282.1) .
- Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and supramolecular packing. DFT-optimized structures (B3LYP/6-311G(d,p)) validate bond lengths/angles against experimental data .
Q. How are common synthetic impurities identified and mitigated?
- Impurity sources :
- Incomplete coupling : Residual starting materials (e.g., unreacted benzyl halide) detected via LC-MS.
- Byproducts : Oxidation of the pyrazole ring or trifluoromethyl group degradation (monitored by ¹⁹F NMR).
- Mitigation strategies :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates impurities .
- Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., disappearance of N–H stretches at 3300 cm⁻¹) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) explain the electronic and reactive properties of this compound?
- DFT applications :
- HOMO-LUMO analysis : The trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity at the pyrazole C4 position .
- Electrostatic potential (ESP) mapping : Identifies nucleophilic sites (amine group) and electrophilic regions (CF₃-substituted benzene) for functionalization .
- Thermodynamic properties : Gibbs free energy calculations (298–500 K) predict thermal stability, crucial for storage and reaction design .
Q. How can contradictions between experimental and theoretical data (e.g., bond lengths, reactivity) be resolved?
- Case study : X-ray data may show shorter C–N bond lengths in the pyrazole ring compared to DFT predictions due to crystal packing effects.
- Resolution strategies :
- Multi-method validation : Cross-check NMR chemical shifts with GIAO-DFT calculations .
- Solvent corrections : Include implicit solvent models (e.g., PCM) in DFT to match experimental solution-phase reactivity .
Q. What role does the trifluoromethyl group play in modulating biological or catalytic activity?
- Biological impact : The CF₃ group enhances lipophilicity (logP ~2.5), improving membrane permeability in cell-based assays .
- Catalytic applications : In Pd-catalyzed cross-couplings, the electron-withdrawing CF₃ group activates the pyrazole ring for C–H functionalization (e.g., Suzuki-Miyaura reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
